Neurokinin-3 (NK-3) Receptor Antagonists: Research has focused on developing quinolinecarboxamide derivatives as potent and selective NK-3 receptor antagonists for treating various conditions, including gastrointestinal disorders. [, , ] For example, (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide (SB 218795) has been identified as a potent and selective hNK-3 receptor antagonist.
Dopamine D(3) Receptor Antagonists: Quinolinecarboxamides have shown promise as selective dopamine D(3) receptor antagonists, potentially offering effective antipsychotic therapy with fewer side effects than currently available drugs. [] For instance, trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011) demonstrates potent and selective dopamine D(3) receptor antagonism.
Transient Receptor Potential Vanilloid 4 (TRPV4) Blockers: Quinolinecarboxamides have also been investigated as potential treatments for pulmonary edema by blocking TRPV4. [] For instance, 3-(1,4'-bipiperidin-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (GSK2193874) is an orally active, potent, and selective TRPV4 blocker.
STAT3 Dimerization Inhibitors: Research has identified N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide derivatives, such as STX-0119, as potential anticancer agents by inhibiting STAT3 dimerization. []
Compound Description: Diatrin is an antihistamine that has been studied for its toxicological and antihistaminic properties. Research indicates that Diatrin effectively inhibits histamine-induced contractions in various tissues, including the isolated intestine and uterus of guinea pigs [].
Relevance: Diatrin shares a notable structural similarity with 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, specifically the presence of the (2-thienylmethyl)amine moiety. This shared feature suggests a potential connection in their pharmacological activities or mechanisms, considering the role of the 2-thienylmethyl group in interacting with biological targets.(https://www.semanticscholar.org/paper/dcb5ae3082f30cbd0d7571a04de4e7cc4f20eabf) []
Compound Description: Methapyrilene is a first-generation antihistamine that has been identified as a carcinogen in rats []. Despite lacking activity in short-term tests and not binding to DNA, it is classified as a non-genotoxic carcinogen. Studies indicate that Methapyrilene is metabolized into reactive species in both F344 and Sprague-Dawley rats, which is suspected to contribute to its carcinogenicity [].
Relevance: The structural similarity between Methapyrilene and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide lies in the shared (2-thienylmethyl)amine moiety. The presence of this common structural element, alongside the known metabolic transformation of Methapyrilene into reactive species, raises concerns about the potential toxicological profile of 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide and necessitates further investigation.(https://www.semanticscholar.org/paper/e816392997c478f21c25ddcb9762a6b76d06f7db) []
Compound Description: SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor []. This compound exhibits high binding affinity for the hNK-3 receptor (Ki = 13 nM) and demonstrates significant selectivity over hNK-2 and hNK-1 receptors. In vitro functional studies confirm its competitive antagonism against the NK-3 receptor agonist senktide [].
Relevance: SB 218795 and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide belong to the same chemical class, namely 4-quinolinecarboxamides. The shared quinolinecarboxamide core structure suggests that these compounds might exhibit similar pharmacological profiles or interact with related biological targets. Exploring these potential relationships could provide insights into the mode of action and potential applications of 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide.(https://www.semanticscholar.org/paper/d5c804ada68de168927abdd6260f72052b171d11) []
Compound Description: SB-277011 is a potent and selective dopamine D(3) receptor antagonist being investigated as a potential antipsychotic therapy []. It exhibits high oral bioavailability and brain penetration in rats, making it a promising candidate for central nervous system (CNS) disorders. The development of SB-277011 highlights the potential of selective dopamine D(3) receptor antagonists for treating psychosis while minimizing side effects [].
Relevance: SB-277011, similar to 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, belongs to the 4-quinolinecarboxamide class of compounds. This structural similarity, based on the shared quinolinecarboxamide scaffold, suggests that 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide might also exhibit affinity for dopamine receptors or possess pharmacological activities related to dopamine signaling. Further research is needed to explore these potential connections.(https://www.semanticscholar.org/paper/0a19c6d48842ced0a83b25053d6a9f5f16662012) []
Compound Description: 6f is a potent 5-HT3 receptor antagonist identified through a study focused on developing novel therapeutic agents for gastrointestinal disorders []. It demonstrated strong antagonistic activity against 5-HT3 receptors in the Bezold-Jarisch reflex test, exhibiting an ED50 value of 0.1 μg/kg (iv) in rats. Notably, 6f exhibited a wider margin of safety compared to existing 5-HT3 antagonists like ondansetron, highlighting its potential as a therapeutic agent [].
Relevance: The structural similarity between 6f and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide lies in their shared quinolinecarboxamide core structure, suggesting potential for shared or related biological targets. The identification of 6f as a potent 5-HT3 receptor antagonist within this structural class prompts further investigation into whether 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide might also interact with serotonin receptors or exhibit pharmacological activities related to serotonergic signaling.(https://www.semanticscholar.org/paper/26fd5c9ecc34eeadf142fb0f165862fad5711ba0) []
Compound Description: STX-0119 is a novel STAT3 dimerization inhibitor discovered through a virtual screening approach []. It selectively inhibits STAT3 DNA binding activity and suppresses the expression of STAT3-regulated oncoproteins like c-myc and survivin in cancer cells. Preclinical studies have demonstrated the efficacy of STX-0119 in inhibiting tumor growth in vivo, supporting its potential as a targeted cancer therapy [].
Relevance: STX-0119 and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide are structurally related through their shared quinolinecarboxamide scaffold. This similarity suggests that 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide might also possess inhibitory activity against STAT3 or other related signaling pathways. Investigating these potential activities could provide valuable insights into the pharmacological profile of 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide and its potential applications. (https://www.semanticscholar.org/paper/274e5201df822a4e39b5cad72018d23fbe195450) []
Compound Description: GSK2193874 is a potent and selective transient receptor potential vanilloid 4 (TRPV4) blocker developed as a potential therapeutic agent for pulmonary edema []. Preclinical studies have demonstrated its effectiveness in reducing pulmonary edema in animal models, suggesting its potential in treating pulmonary edema associated with conditions such as congestive heart failure [].
Relevance: GSK2193874 and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide share the quinolinecarboxamide core structure, indicating their potential to interact with similar biological targets. The discovery of GSK2193874 as a potent TRPV4 blocker within this structural class warrants further investigation into the potential interactions of 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide with TRP channels, particularly TRPV4. (https://www.semanticscholar.org/paper/0911c8e965dbf6355af4044f130ed51c80c478e1) []
Compound Description: KU0171032 is a novel compound identified through high-throughput screening for its ability to induce apoptosis in canine and human osteosarcoma cells []. This compound exhibits selective cytotoxicity towards osteosarcoma cells with mutant or deficient p53 while showing minimal effects on non-transformed cells. KU0171032's synthetic lethality with p53 mutations suggests its potential as a targeted therapy for osteosarcoma and possibly other cancers with p53 alterations [].
Relevance: Both KU0171032 and 2-(4-Propoxyphenyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide share the (2-thienylmethyl)amino group in their structures. This common structural motif suggests the possibility of shared or related biological targets or mechanisms of action. Further research is necessary to investigate the implications of this structural similarity and its potential relevance to the biological activities of both compounds.(https://www.semanticscholar.org/paper/c60bde3ab4e189f336a5a12b3c9765e6b327b2ea) []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.